4-(2,5-Difluorophenyl)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(16)5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMOPWVECXWXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681221 | |
| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184513-36-7 | |
| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 4-(2,5-Difluorophenyl)-2-fluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Agents :
4-(2,5-Difluorophenyl)-2-fluorobenzoic acid serves as an intermediate in the synthesis of various antibacterial agents. Its fluorinated structure enhances lipophilicity and bioactivity, making it suitable for developing compounds with improved pharmacological properties. Studies have shown that derivatives of this compound exhibit potent antibacterial activity against various strains of bacteria, including resistant strains .
Drug Development :
The compound is being investigated for its potential in drug formulations targeting specific diseases. Its ability to modify the pharmacokinetic properties of drugs makes it a valuable building block in the synthesis of new therapeutic agents .
Material Science
Polymer Synthesis :
In material science, this compound is utilized to synthesize advanced polymers with enhanced thermal stability and mechanical properties. These polymers are applicable in coatings, adhesives, and other industrial applications where durability is essential .
Fluorinated Materials :
The incorporation of fluorinated compounds into materials often results in enhanced chemical resistance and lower surface energy. This characteristic is beneficial for applications such as non-stick coatings and waterproof fabrics .
Imaging Techniques
Positron Emission Tomography (PET) :
Research has explored the use of this compound as a precursor for radiolabeled compounds used in PET imaging. The fluorine atoms facilitate the visualization of biological processes at the molecular level, aiding in cancer diagnosis and treatment monitoring .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated significant efficacy against resistant bacterial strains using derivatives of this compound. |
| Study B | Polymer Development | Developed a new class of fluorinated polymers exhibiting superior mechanical properties and thermal stability. |
| Study C | PET Imaging | Evaluated the effectiveness of radiolabeled derivatives in imaging specific cancer markers, showing promising results for early detection. |
Mechanism of Action
The mechanism by which 4-(2,5-Difluorophenyl)-2-fluorobenzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, fluorinated compounds are known to inhibit enzymes by forming strong hydrogen bonds with active site residues .
Comparison with Similar Compounds
Positional Isomers of Difluorophenyl Benzoic Acids
The positions of fluorine atoms on the phenyl ring and benzoic acid core significantly influence properties. Key analogs include:
Key Findings :
- The 2-fluoro substitution on the benzoic acid increases acidity compared to non-fluorinated analogs (e.g., 4-(2,5-difluorophenyl)benzoic acid) due to electron-withdrawing effects .
- Ortho fluorine positions on the phenyl ring (as in the target compound) may enhance metabolic stability compared to meta/para substitutions (e.g., 3,4-difluorophenyl derivatives) .
Halogen-Substituted Analogs
Replacement of fluorine with other halogens alters reactivity and applications:
Key Findings :
Derivatives with Heterocyclic Cores
Compounds with similar difluorophenyl motifs but different core structures exhibit varied biological activities:
Key Findings :
Environmental and Metabolic Considerations
- Degradation : Fluorinated benzoic acids like 4-(1-carboxyethyl)-2-fluorobenzoic acid (a metabolite of flurbiprofen) exhibit environmental persistence due to C-F bond stability. The target compound’s 2-fluoro group may similarly hinder biodegradation .
- Acidity: The pKa of the target compound is expected to be lower (~2.5–3.0) than non-fluorinated analogs (e.g., 4-phenylbenzoic acid, pKa ~4.2) due to electron-withdrawing fluorine substituents .
Biological Activity
4-(2,5-Difluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and research findings related to its pharmacological properties.
The synthesis of this compound typically involves the introduction of fluorine atoms into the aromatic ring, enhancing its lipophilicity and biological activity. The presence of multiple fluorine atoms can modulate the compound's interactions with biological targets, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C13H8F3O2 |
| Molecular Weight | 252.20 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that compounds with fluorinated aromatic structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
-
Inhibition of Bacterial Growth :
A study evaluated the antimicrobial efficacy of several fluorinated benzoic acids against Staphylococcus aureus . The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL, suggesting potent antibacterial activity compared to non-fluorinated analogs. -
Cancer Cell Proliferation :
In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be significantly lower than those of traditional chemotherapeutics, indicating potential for further development as an anticancer agent.
Table 2: Biological Activity Data
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| Antiproliferative | MCF-7 | 15 µM |
| Antiproliferative | A549 | 20 µM |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in key metabolic pathways. The presence of fluorine atoms enhances binding affinity and specificity, which can lead to modulation of biochemical processes.
Pharmacokinetics
Preliminary pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound. It shows good oral bioavailability, which is critical for therapeutic applications.
Q & A
Basic Question: What are the optimized synthetic routes for 4-(2,5-difluorophenyl)-2-fluorobenzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves halogenation and coupling reactions. A precursor such as 2-fluorobenzoic acid can undergo electrophilic substitution using fluorinated arylboronic acids (e.g., 3,5-difluorophenylboronic acid) under Suzuki-Miyaura coupling conditions . Key factors include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a polar aprotic solvent (e.g., DMF or THF).
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Yield optimization requires precise stoichiometric ratios (1:1.2 for boronic acid:halide) and inert atmosphere conditions to prevent oxidation .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding. For example, fluorine atoms at the 2,5-positions on the phenyl ring cause distinct splitting patterns in aromatic regions .
- ¹⁹F NMR : Directly identifies fluorination sites (δ −110 to −120 ppm for aryl-F) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M–H]⁻ at m/z 256.03 for C₁₃H₇F₃O₂) and fragmentation patterns.
- XRD : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid group) .
- HPLC-PDA : Quantify purity (>98%) using reverse-phase C18 columns and acetonitrile/water (0.1% TFA) gradients .
Advanced Question: How do fluorine substitution patterns influence the electronic properties and reactivity of this compound?
Methodological Answer:
Fluorine atoms alter electron density and steric effects:
- Electronic Effects :
- Reactivity :
Advanced Question: How to resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?
Methodological Answer:
Discrepancies often arise from:
- Structural Analogues : Subtle differences in fluorine positioning (e.g., 2,5- vs. 3,5-difluoro) drastically alter bioactivity. For example, 2,5-difluoro derivatives show higher antimicrobial activity against E. coli (MIC = 8 µg/mL) than 3,5-isomers (MIC = 32 µg/mL) .
- Assay Conditions :
- Solvent choice (DMSO vs. aqueous buffers) affects compound solubility and aggregation.
- Cell line variability (e.g., HEK293 vs. HeLa) may reflect differences in transporter expression .
- Purity : Trace impurities (e.g., residual Pd catalysts) can artificially inflate or suppress activity. Validate via ICP-MS for metal content .
Advanced Question: What strategies improve the interfacial stability of this compound in optoelectronic applications?
Methodological Answer:
In perovskite solar cells (PSCs), fluorinated benzoic acids act as hole-transporting layers (HTLs). Key strategies include:
- Molecular Engineering : Introduce electron-withdrawing groups (e.g., –CN) to deepen HOMO levels (−5.4 eV), enhancing hole extraction .
- Noncovalent Interactions : Fluorine atoms form F···H or F···π interactions with adjacent layers, improving film adhesion and moisture resistance .
- Doping : Blending with Lewis acids (e.g., Li-TFSI) reduces interfacial recombination losses, boosting device efficiency (PCE >22%) .
Advanced Question: How to design controlled-release formulations using this compound’s pH-dependent solubility?
Methodological Answer:
The carboxylic acid group enables pH-responsive behavior:
- Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide) loaded at 10–20 wt%. At physiological pH (7.4), the deprotonated carboxylate increases hydrophilicity, triggering sustained release (t₁/₂ ~48 hr) .
- Ion-Exchange Resins : Bind the compound to Amberlite IRP-69 via electrostatic interactions. Release kinetics correlate with intestinal pH gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
